1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
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Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14567842 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics and Reactivity
- Stopped-Flow Kinetics : Research by Fujinuma et al. (1989) investigated the kinetics of reactions involving piperidine derivatives. They focused on the two-stage reaction of 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine and piperidine, highlighting the significant differences in reactivity between the two systems. This study provides insights into the fundamental reactivity of compounds related to 1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine (Fujinuma et al., 1989).
Chemical Synthesis and Modification
Synthesis of Piperidine Derivatives : The work of Golub and Becker (2015) involved the anodic methoxylation of piperidine derivatives, exploring the effect of N-acyl and N-sulfonyl groups. This research is relevant for understanding the chemical modification processes that could be applied to the compound (Golub & Becker, 2015).
Metal-Free Coupling : Allwood et al. (2014) presented a metal-free coupling method for saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This technique could be applicable in synthesizing related compounds and modifying the structure of this compound (Allwood et al., 2014).
Photophysical Properties
- Photophysical Properties : Kelley et al. (2001) explored the syntheses and photophysical properties of certain 4-arylpyridinium salts, many with methoxy substitutions. Such studies contribute to the understanding of the optical properties of related compounds, which is crucial for their potential applications in materials science and photodynamic therapy (Kelley et al., 2001).
Potential Biological Applications
Antimicrobial Activity : Ammar et al. (2004) researched novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, derived from 4-(piperidin-1-sulfonyl)phenyl hydrazone. They evaluated the antimicrobial activity of these compounds, which suggests potential biological applications for related structures (Ammar et al., 2004).
Synthesis of Sulfonamido Derivatives : The work by Karaman et al. (2016) involved the synthesis of new sulfonyl hydrazones with piperidine derivatives and their screening for biological activities. This study provides insights into the potential therapeutic applications of compounds similar to this compound (Karaman et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-15-4-6-16(7-5-15)24(21,22)19-12-8-14(9-13-19)17(20)18-10-2-3-11-18/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUXUWMJOOIWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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